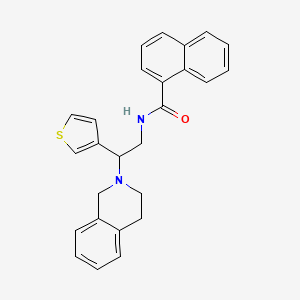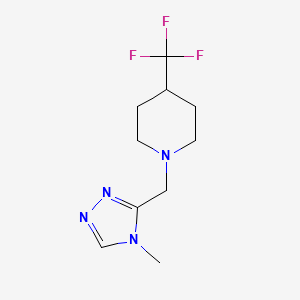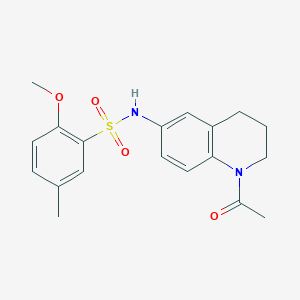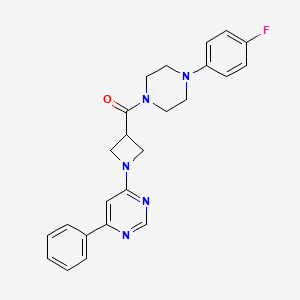
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide is a complex chemical compound that stands out for its potential applications across various scientific fields. The compound belongs to the naphthamide class, which is characterized by the presence of a naphthalene ring bonded to an amide group. This particular compound integrates elements of dihydroisoquinoline and thiophene, lending it unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide typically involves a multi-step process:
Formation of the dihydroisoquinoline moiety: : Starting from a simple isoquinoline derivative, hydrogenation is performed in the presence of a palladium catalyst under a hydrogen atmosphere to yield the dihydroisoquinoline intermediate.
Attachment of the thiophene ring: : The thiophene derivative is often introduced via a cross-coupling reaction such as the Suzuki-Miyaura or Stille coupling, utilizing palladium catalysts and appropriate ligands.
Naphthamide formation: : The final step involves the reaction of the intermediate with naphthalic anhydride or a naphthoyl chloride derivative, under basic conditions (e.g., sodium hydride in anhydrous dimethylformamide).
Industrial Production Methods
For industrial-scale production, process optimization is crucial. This can include the selection of scalable reagents, solvent recovery systems, and the recycling of palladium catalysts. Process intensification techniques such as continuous flow reactors may also be employed to improve yield and efficiency.
化学反応の分析
Types of Reactions
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide can undergo a variety of chemical reactions:
Oxidation: : Utilizing oxidizing agents like potassium permanganate or chromium trioxide, the compound can be oxidized to produce quinoline and thiophene oxides.
Reduction: : Reduction reactions involving hydrogenation or hydride donors (like lithium aluminum hydride) can lead to the hydrogenated derivatives of the compound.
Substitution: : Electrophilic and nucleophilic substitution reactions, facilitated by appropriate reagents such as halogens or nucleophiles like amines and alcohols.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Coupling reagents: : Palladium catalysts, Suzuki-Miyaura reagents.
Major Products
Oxidation: : Oxidized quinoline and thiophene derivatives.
Reduction: : Fully hydrogenated forms of the compound.
Substitution: : Substituted naphthamide derivatives.
科学的研究の応用
Chemistry
In synthetic organic chemistry, this compound serves as a versatile intermediate for constructing more complex molecules, thanks to its reactivity and functional group compatibility.
Biology
Researchers are investigating its potential as a bioactive molecule in drug discovery. The dihydroisoquinoline core is known for its pharmacological activities, including antitumor and anti-inflammatory properties.
Medicine
Due to its unique structural properties, it is being explored in the development of new therapeutic agents, particularly those targeting neurological and inflammatory pathways.
Industry
In industrial applications, this compound finds use in the development of advanced materials, including polymers and nanocomposites, where its electronic properties are particularly valuable.
作用機序
The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide involves its interaction with specific molecular targets within biological systems. It is believed to interact with neurotransmitter receptors and enzyme targets, modulating their activity. The compound's unique structure allows it to engage in multiple pathways, potentially leading to diverse biological effects.
類似化合物との比較
Unique Attributes
Compared to other compounds with similar structural motifs, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide exhibits enhanced stability and reactivity, attributable to the synergistic effects of the dihydroisoquinoline and thiophene moieties.
Similar Compounds
Dihydroisoquinoline derivatives: : Known for their pharmacological activities but may lack the specific reactivity conferred by the thiophene group.
Thiophene-containing naphthamides: : Possess unique electronic properties, but may not exhibit the same biological activity spectrum as compounds containing the dihydroisoquinoline core.
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2OS/c29-26(24-11-5-9-20-7-3-4-10-23(20)24)27-16-25(22-13-15-30-18-22)28-14-12-19-6-1-2-8-21(19)17-28/h1-11,13,15,18,25H,12,14,16-17H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQWRYJANKHKHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=CC4=CC=CC=C43)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-Phenyl-4-(3-pyrazol-1-ylazetidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2882216.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-2-(trifluoromethyl)pyrimidine-5-carboxamide;hydrochloride](/img/structure/B2882220.png)
![{2-[(4-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2882221.png)
![N-(4-ethoxyphenyl)-5-[(2Z)-2-[(4-ethylphenyl)imino]-8-methoxy-2H-chromen-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2882222.png)

![5-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole](/img/structure/B2882224.png)

![3-[4-oxo-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2882228.png)

![N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2882233.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-chloro-5-nitrobenzenesulfonamide](/img/structure/B2882234.png)


